molecular formula C19H24N2O2 B1389887 N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide CAS No. 1020057-07-1

N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide

Cat. No. B1389887
M. Wt: 312.4 g/mol
InChI Key: OCXLAAZRBNWRNU-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide, also known as N-sec-butyl-4-amino-2-methylphenoxyacetamide (NBAMPA), is an organic compound that is used in various scientific research applications. It is a derivative of the widely used 2-methylphenoxyacetic acid (MPA) and is synthesized in a two-step process. This compound is a key component in many biochemical and physiological studies due to its ability to inhibit certain enzymes and its relatively low toxicity.

Scientific Research Applications

NBAMPA has been used in various scientific research applications, such as the inhibition of enzymes, the study of biochemical pathways, and the study of physiological processes. It has been used to inhibit the activity of several enzymes, such as acetylcholinesterase, lipoxygenase, and phospholipase A2. In addition, NBAMPA has been used in the study of biochemical pathways, such as the metabolism of fatty acids, and in the study of physiological processes, such as the regulation of blood pressure and heart rate.

Mechanism Of Action

The mechanism of action of NBAMPA is not fully understood, but it is believed to involve the inhibition of certain enzymes. It is thought that NBAMPA binds to the active site of the enzyme, preventing the enzyme from binding to its substrate and thus inhibiting its activity. This mechanism of action has been observed in the inhibition of several enzymes, such as acetylcholinesterase, lipoxygenase, and phospholipase A2.

Biochemical And Physiological Effects

NBAMPA has been shown to have a number of biochemical and physiological effects on the body. It has been found to inhibit the activity of several enzymes, such as acetylcholinesterase, lipoxygenase, and phospholipase A2. In addition, it has also been found to affect the metabolism of fatty acids, as well as the regulation of blood pressure and heart rate.

Advantages And Limitations For Lab Experiments

NBAMPA is a relatively safe compound to use in laboratory experiments, as it has a low toxicity and is not known to cause any adverse effects. It is also relatively easy to synthesize, as the entire synthesis process can be completed in a few hours with the use of a standard laboratory setup. However, it is important to note that the concentration of NBAMPA used in laboratory experiments should be carefully monitored, as it can be toxic at high concentrations.

Future Directions

There are many possible future directions for the use of NBAMPA in scientific research. For instance, it could be used to study the effects of enzyme inhibition on other biological processes, such as cell signaling or gene expression. In addition, it could be used to study the effects of fatty acid metabolism on various disease processes, such as obesity or diabetes. It could also be used to study the effects of NBAMPA on the regulation of blood pressure and heart rate in humans. Finally, it could be used to study the effects of NBAMPA on the development of drug resistance in bacteria or other microorganisms.

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-4-13(2)16-7-5-6-8-18(16)23-12-19(22)21-17-10-9-15(20)11-14(17)3/h5-11,13H,4,12,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXLAAZRBNWRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
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N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
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N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
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N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
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N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide
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N-(4-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide

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